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Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

Cat. No.: B094866 Get Quote

Disclaimer: Specific experimental spectroscopic data for 3-chloro-1,2-benzisoxazole is not

readily available in publicly accessible scientific literature or databases. Commercial suppliers

of this compound also do not typically provide analytical data. This guide, therefore, presents

expected spectroscopic characteristics based on the known data of the parent 1,2-

benzisoxazole molecule and general principles of spectroscopic interpretation for related

heterocyclic and chlorinated aromatic compounds. The experimental protocols provided are

generalized standard procedures for the analysis of such small organic molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-chloro-1,2-
benzisoxazole. These are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
Chloro-1,2-benzisoxazole
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Protons Assignment

~ 7.3 - 7.8 Multiplet 4H
Aromatic Protons (H4,

H5, H6, H7)
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Note: The aromatic protons of the benzene ring are expected to resonate in the range of 7.0-

8.5 ppm. The specific chemical shifts and coupling constants would depend on the electronic

environment created by the fused isoxazole ring and the chlorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-
Chloro-1,2-benzisoxazole
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Assignment

~ 110 - 140 Aromatic Carbons (C4, C5, C6, C7)

~ 150 - 165 C3a, C7a (Bridgehead Carbons)

~ 155 - 170 C3 (Carbon bearing Chlorine)

Note: Aromatic carbons in similar heterocyclic systems typically appear between 110-160 ppm.

The carbon atom attached to the chlorine (C3) is expected to be significantly deshielded.

Table 3: Predicted Key IR Absorption Bands for 3-
Chloro-1,2-benzisoxazole

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1620 - 1450 Medium to Strong C=C and C=N ring stretching

~ 1050 - 1100 Strong C-O stretching

~ 800 - 700 Strong C-Cl stretching

Note: The presence of the aromatic ring, the C=N and C-O bonds of the isoxazole ring, and the

C-Cl bond are expected to give rise to characteristic absorption bands in the infrared spectrum.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-
1,2-benzisoxazole
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Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

153/155 High
Molecular Ion [M]⁺ / [M+2]⁺

(approx. 3:1 ratio)

118 Medium [M-Cl]⁺

90 Medium [M-Cl-CO]⁺ or other fragments

Note: The molecular weight of 3-chloro-1,2-benzisoxazole (C₇H₄ClNO) is 153.57 g/mol .[1]

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of a compound like

3-chloro-1,2-benzisoxazole is outlined below.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 3-Chloro-1,2-benzisoxazole

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C)

Sample Preparation

IR Spectroscopy

Sample Preparation

Mass Spectrometry

Sample Preparation

Data Analysis and Structure Elucidation

Technical Report Generation

Click to download full resolution via product page

General workflow for spectroscopic characterization.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is to be

used.
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Sample Preparation:

Dissolve approximately 5-10 mg of purified 3-chloro-1,2-benzisoxazole in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is to be used.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

Place the prepared sample in the spectrometer and collect the spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral

range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI) and mass analyzer (e.g., quadrupole or time-of-flight) is to be used.

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like 3-
chloro-1,2-benzisoxazole, GC-MS is a suitable method.

Ionization:

Use a standard electron ionization (EI) energy of 70 eV. This energy level promotes

fragmentation and allows for comparison with standard mass spectral libraries.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by the mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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